



## Application Notes: Flow Cytometry Analysis of CD39 Expression in Lymphocytes

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Compound of Interest		
Compound Name:	h-NTPDase-IN-5	
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#### Introduction

CD39, also known as Ectonucleoside Triphosphate Diphosphohydrolase-1 (ENTPD1), is a critical ectoenzyme that regulates extracellular purinergic signaling.[1] It functions as a key component of an enzymatic cascade that dephosphorylates extracellular adenosine triphosphate (ATP) and adenosine diphosphate (ADP) into adenosine monophosphate (AMP). [1][2][3][4] This action, often coupled with the activity of CD73 (Ecto-5'-nucleotidase), which converts AMP to adenosine, shifts the extracellular environment from a pro-inflammatory state driven by ATP to an immunosuppressive one mediated by adenosine.[5][6]

CD39 is expressed on various immune cells, including subsets of T cells, B cells, NK cells, and dendritic cells.[5][7][8] Its expression is particularly prominent on regulatory T cells (Tregs) and is considered a marker of T cell activation and exhaustion.[2][9][10] In the context of cancer and chronic infections, the upregulation of CD39 on tumor-infiltrating lymphocytes contributes to an immunosuppressive microenvironment, hindering effective anti-tumor immune responses. [11][12][13] Consequently, the CD39/CD73 pathway has emerged as a significant target for drug development in immuno-oncology.[1][14]

These application notes provide a detailed protocol for the detection and quantification of CD39 expression on human lymphocyte subsets using multicolor flow cytometry, a powerful technique for single-cell analysis.[8]

## CD39/CD73 Purinergic Signaling Pathway



The diagram below illustrates the central role of CD39 in the purinergic signaling pathway. Extracellular ATP, often released from stressed or dying cells, acts as a "danger signal." CD39 initiates the conversion of this pro-inflammatory ATP into AMP. Subsequently, CD73 completes the process by converting AMP to adenosine. Adenosine then binds to A2A receptors on effector immune cells, such as T cells and NK cells, triggering intracellular signaling that suppresses their cytotoxic and inflammatory functions.

Caption: The CD39/CD73 enzymatic cascade converts pro-inflammatory ATP to immunosuppressive adenosine.

# Experimental Protocols Part 1: Peripheral Blood Mononuclear Cell (PBMC) Isolation

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation. Freshly collected blood is recommended.[15]

#### Materials & Reagents

Item	Vendor Example
Whole Blood Collection Tubes (EDTA)	BD Vacutainer™
Ficoll-Paque™ PLUS	GE Healthcare
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free	Gibco™
Fetal Bovine Serum (FBS)	Gibco™
15 mL / 50 mL Conical Tubes	Falcon®
Serological Pipettes	Corning®
Benchtop Centrifuge	Beckman Coulter

#### Procedure



- Blood Dilution: Dilute anticoagulated whole blood 1:1 with sterile PBS in a 50 mL conical tube.
- Ficoll Underlayering: Carefully layer 15 mL of the diluted blood over 10 mL of room temperature Ficoll-Paque™ in a new 50 mL conical tube. To avoid mixing, hold the tube at a 45° angle and add the blood slowly.
- Density Gradient Centrifugation: Centrifuge the tubes with the brake off.

Parameter	Value
Speed	500 x g
Time	25 minutes
Temperature	20-25°C
Centrifuge Brake	Off

- PBMC Collection: After centrifugation, carefully aspirate the upper plasma layer. Using a clean pipette, collect the distinct band of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface.
- Washing: Transfer the collected PBMCs to a new 50 mL conical tube. Add PBS to bring the volume to 40 mL and mix gently.
- Cell Pelletting: Centrifuge the cells to form a pellet.

Parameter	Value
Speed	300 x g
Time	10 minutes
Temperature	4°C

• Final Wash: Discard the supernatant and repeat the wash step (Step 6) one more time.

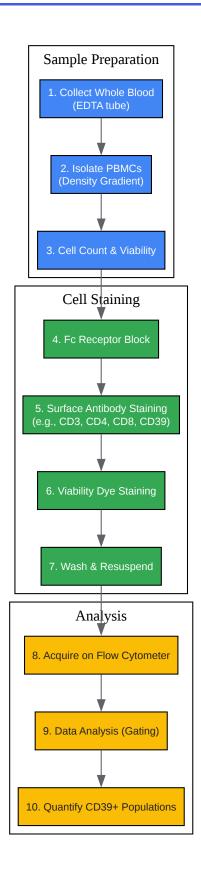


Cell Counting: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry
Staining Buffer (e.g., PBS + 2% FBS + 2mM EDTA). Perform a cell count using a
hemocytometer or automated cell counter and assess viability with Trypan Blue. Proceed to
antibody staining.

## Flow Cytometry Experimental Workflow

The following diagram outlines the key steps for analyzing CD39 expression on lymphocytes, from initial sample preparation to final data analysis.





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Caption: Standard workflow for flow cytometry analysis of lymphocyte surface markers.



## Part 2: Antibody Staining and Flow Cytometry Analysis

This protocol details the staining of PBMCs for CD39 and various lymphocyte lineage markers.

Recommended Materials & Antibody Panel

Reagent	Purpose	Example Clone
Flow Cytometry Staining Buffer (FACS Buffer)	Cell washing and antibody dilution	PBS + 2% FBS
Fc Block (e.g., Human TruStain FcX™)	Prevents non-specific antibody binding	BioLegend
Live/Dead Viability Dye	Excludes dead cells from analysis	Zombie Violet™
Anti-human CD3 Antibody	Pan T Cell Marker	UCHT1
Anti-human CD4 Antibody	Helper T Cell Marker	RPA-T4
Anti-human CD8 Antibody	Cytotoxic T Cell Marker	RPA-T8
Anti-human CD19 Antibody	B Cell Marker	HIB19
Anti-human CD56 Antibody	NK Cell Marker	HCD56
Anti-human CD39 Antibody	Target of Interest	A1

Staining Protocol



Step	Procedure	Incubation Time	Temperature
1. Aliquot Cells	Aliquot 1 x 10 <sup>6</sup> PBMCs in 100 μL of FACS Buffer into a 5 mL polystyrene flow cytometry tube.	-	-
2. Viability Stain	Add viability dye according to the manufacturer's protocol.	15-30 min	Room Temp (Dark)
3. Wash	Add 2 mL of FACS Buffer, centrifuge at 300-400 x g for 5 minutes, and decant the supernatant.	-	4°C
4. Fc Block	Resuspend the cell pellet in 100 μL of FACS Buffer containing Fc Block.	10 min	4°C
5. Surface Stain	Add the pre-titrated cocktail of fluorochrome-conjugated antibodies (e.g., CD3, CD4, CD8, CD19, CD56, CD39).	30 min	4°C (Dark)
6. Final Wash	Add 2 mL of FACS Buffer, centrifuge at 300-400 x g for 5 minutes, and decant the supernatant.	-	4°C
7. Resuspend	Resuspend the final cell pellet in 300-500 µL of FACS Buffer for	-	-



acquisition on the flow cytometer.

Note: It is critical to titrate each antibody to determine the optimal concentration that provides the best signal-to-noise ratio.[16]

## **Part 3: Data Analysis and Gating Strategy**

A sequential gating strategy is essential for accurately identifying lymphocyte subsets and quantifying CD39 expression.[17]

- Time Gate: First, plot a time parameter against Forward Scatter (FSC) to exclude any
  potential clogs or fluctuations in flow rate during acquisition, ensuring data quality.[18]
- Singlet Gate: Gate on single cells using FSC-Area vs. FSC-Height to exclude doublets and larger aggregates.[18][19]
- Live Cell Gate: Use the viability dye to gate on the live (dye-negative) population, as dead cells can non-specifically bind antibodies.[16][20]
- Lymphocyte Gate: From the live singlet population, identify lymphocytes based on their characteristic Forward Scatter (FSC) and Side Scatter (SSC) properties.[19][21]
- Identify T, B, and NK Cells:
  - From the lymphocyte gate, plot CD3 vs. CD19 to separate T cells (CD3+) and B cells (CD19+).
  - Gate on the CD3-negative population and plot CD56 to identify NK cells (CD3-CD56+).
- Identify T Cell Subsets:
  - From the CD3+ T cell gate, plot CD4 vs. CD8 to distinguish Helper T cells (CD4+) from Cytotoxic T cells (CD8+).[19][21]
- Analyze CD39 Expression: Create plots showing CD39 expression for each of the identified parent populations (e.g., CD4+ T cells, CD8+ T cells, B cells, NK cells). Use Fluorescence



Minus One (FMO) controls to accurately set the gate for CD39 positivity.[18]

This systematic approach allows for the precise quantification of the percentage of CD39-expressing cells within each major lymphocyte population.

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